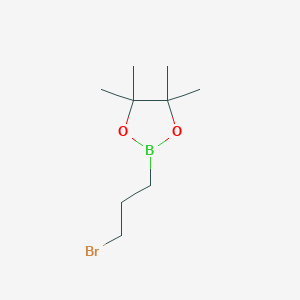

2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(3-bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BBrO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQXFJUKMDJWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564542 | |

| Record name | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124215-44-7 | |

| Record name | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromopropylboronic Acid Pinacol Ester

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromopropylboronic acid pinacol ester, also known as 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a bifunctional organoboron compound of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a stable pinacol boronic ester and a reactive alkyl bromide, making it a versatile building block for introducing a propylboronic ester moiety or for participating in sequential cross-coupling reactions. This document provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and workflow visualizations are provided to support its practical application in a research and development setting.

Core Physicochemical Properties

3-Bromopropylboronic acid pinacol ester is a liquid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for handling, reaction setup, and characterization.

| Property | Value | Reference |

| CAS Number | 124215-44-7 | [1][2][3][4] |

| Molecular Formula | C₉H₁₈BBrO₂ | [1][2][3] |

| Molecular Weight | 248.95 g/mol | [3] |

| Appearance | Liquid | |

| Density | 1.177 g/mL at 25 °C | [1] |

| Boiling Point | 74-80 °C at 1.1 mmHg; 61-64 °C at 0.35 mmHg | [1] |

| Refractive Index | n20/D 1.4559 | |

| Solubility | Not miscible or difficult to mix with water | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of 3-Bromopropylboronic acid pinacol ester. While full spectra are lot-specific, typical data from Nuclear Magnetic Resonance (NMR) spectroscopy are outlined below. The carbon attached to the boron atom is often difficult to detect in ¹³C NMR due to quadrupolar relaxation.[5]

| Technique | Description |

| ¹H NMR | Proton NMR provides characteristic signals for the propyl chain protons and the twelve equivalent protons of the pinacol group's methyls. |

| ¹³C NMR | Carbon NMR shows signals for the three distinct carbons of the propyl chain and the carbons of the pinacol protecting group. |

| ¹¹B NMR | Boron-11 NMR spectroscopy gives a characteristic broad singlet, with a chemical shift (δ) around 34 ppm, typical for a tetracoordinate boronic ester.[5] |

Synthesis and Experimental Protocols

Boronic acid pinacol esters are generally stable and can be synthesized through several reliable methods.[6] Common routes include the esterification of the corresponding boronic acid with pinacol or the reaction of a Grignard reagent with pinacolborane (HBpin).[7][8]

General Synthesis Workflow

The synthesis of alkylboronic acid pinacol esters can be efficiently achieved by reacting a suitable Grignard reagent with pinacolborane. This method avoids the isolation of the often less stable free boronic acid.

Caption: Synthesis via the Grignard Reagent Method.

Experimental Protocol: Synthesis from a Grignard Reagent

This protocol is a generalized procedure based on established methods for synthesizing pinacol boronate esters.[8][9]

-

Grignard Formation: In an oven-dried, three-necked flask under an inert argon atmosphere, add magnesium turnings. Prepare a solution of 1,3-dibromopropane in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium to initiate the reaction. Once initiated, add the remaining solution dropwise while maintaining a gentle reflux. Cool the resulting Grignard reagent solution to 0 °C.

-

Borylation: In a separate oven-dried flask, dissolve pinacolborane (HBpin) in anhydrous THF and cool to 0 °C. Add the prepared Grignard reagent solution dropwise to the pinacolborane solution under vigorous stirring.

-

Reaction & Quench: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride.

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo.

-

Final Product: Purify the resulting crude oil via vacuum distillation to yield 3-Bromopropylboronic acid pinacol ester as a clear liquid.

Key Applications in Organic Synthesis

3-Bromopropylboronic acid pinacol ester is a valuable intermediate, primarily used in the pharmaceutical industry for the synthesis of complex molecules.[1] Its bifunctional nature allows for its use in multi-step synthetic sequences.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of boronic esters is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[6][10] The pinacol ester group provides stability compared to the free boronic acid, while still allowing for efficient transmetalation onto the palladium catalyst.[11] The alkyl bromide moiety can then be used in a subsequent nucleophilic substitution or another cross-coupling reaction.

Suzuki-Miyaura Reaction Workflow

The diagram below illustrates the catalytic cycle for the coupling of 3-bromopropylboronic acid pinacol ester with an aryl halide.

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with 3-bromopropylboronic acid pinacol ester.[12][13]

-

Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv), 3-bromopropylboronic acid pinacol ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

-

Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.

Handling and Storage

Proper handling and storage are essential to maintain the quality and reactivity of the reagent.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1] It is recommended to store away from oxidizing agents.[1]

-

Handling: Use appropriate personal protective equipment (PPE), including eye shields and gloves. All handling should be performed in a chemical fume hood.

Conclusion

3-Bromopropylboronic acid pinacol ester is a highly versatile and valuable building block in modern organic synthesis. Its dual functionality as a stable boronic ester for Suzuki-Miyaura cross-coupling and a reactive alkyl halide for subsequent transformations makes it a strategic component in the synthesis of pharmaceuticals and other complex organic molecules. The established protocols for its synthesis and application, combined with its favorable stability, ensure its continued importance for researchers and drug development professionals.

References

- 1. 3-Bromopropylboronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 3-Bromopropylboronic acid pinacol ester, 98% | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. usbio.net [usbio.net]

- 5. rsc.org [rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Molecular Weight and Structure of C9H18BBrO2 Isomers

This technical guide provides an in-depth analysis of compounds with the molecular formula C9H18BBrO2, targeting researchers, scientists, and professionals in drug development. The formula C9H18BBrO2 can represent multiple isomers, each with a unique structure but identical molecular weight. This document focuses on a prevalent structural class for this formula: bromoalkyl pinacol boronate esters. These compounds are significant in organic synthesis, particularly as building blocks in cross-coupling reactions.

Molecular Weight and Isomeric Structures

All isomers of C9H18BBrO2 share the same molecular formula and, consequently, the same monoisotopic and average molecular weights. The primary structural variation lies in the arrangement of the nine carbon atoms and the position of the bromine atom relative to the pinacol boronate ester group.

Quantitative Data Summary

| Parameter | Value |

| Molecular Formula | C9H18BBrO2 |

| Monoisotopic Mass | 248.0583 g/mol |

| Average Mass | 248.953 g/mol [1] |

This table summarizes the key molecular weight data for any compound with the formula C9H18BBrO2.

Common Isomeric Structures

Two representative isomers are 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-(1-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Both feature the robust 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) ring, which enhances stability and utility in synthesis.

-

This compound: In this isomer, a three-carbon propyl chain separates the bromine atom from the boron atom of the pinacol ester.

-

2-(1-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Here, the bromine atom is attached to the first carbon of a four-carbon butyl chain that is bonded to the boron atom.

Experimental Protocols

The synthesis and characterization of C9H18BBrO2 isomers, such as bromoalkyl pinacol boronate esters, involve established organoboron chemistry techniques.

Synthesis Protocol: Synthesis of an Alkyl Pinacol Boronate Ester via Grignard Reaction

This protocol outlines a general method for synthesizing pinacol boronate esters by reacting a Grignard reagent with pinacolborane.

Materials:

-

Appropriate bromoalkane (e.g., 1,3-dibromopropane)

-

Magnesium turnings

-

Pinacolborane (HBpin)

-

Anhydrous tetrahydrofuran (THF)

-

Pentane

-

Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks, etc.)[2]

Procedure:

-

All glassware must be oven-dried at 120°C for at least one hour and assembled while hot under a stream of nitrogen to ensure anhydrous conditions.[2]

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed under a nitrogen atmosphere.

-

A solution of the bromoalkane in anhydrous THF is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent is formed, it is cooled to 0°C.

-

One equivalent of pinacolborane (HBpin) dissolved in anhydrous THF is added dropwise to the Grignard reagent.[3]

-

The reaction mixture is stirred at room temperature for a specified period (typically 1-2 hours) to allow for the formation of the pinacol boronate ester.[3]

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography on silica gel.

Characterization Protocol: Spectroscopic and Chromatographic Analysis

Pinacol boronate esters are sensitive to hydrolysis, which can complicate their analysis.[4][5]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the structure of the alkyl chain. A characteristic sharp singlet for the twelve protons of the two methyl groups on the pinacol ring is expected around δ 1.2-1.4 ppm.[6]

-

¹³C NMR: This technique helps to confirm the carbon framework of the molecule.

-

¹¹B NMR: Boron-11 NMR is crucial for confirming the presence and electronic environment of the boron atom. A single resonance is expected, with a chemical shift characteristic of a boronate ester.

2. Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can help confirm the structure.

3. High-Performance Liquid Chromatography (HPLC):

-

The analysis of pinacol boronate esters by reversed-phase HPLC can be challenging due to on-column hydrolysis.[5][7]

-

To minimize degradation, methods using non-aqueous and aprotic diluents, and sometimes highly basic mobile phases with an ion-pairing reagent, have been developed.[4] The use of columns with low residual silanol activity is also recommended to reduce on-column hydrolysis.[7]

Logical and Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a C9H18BBrO2 isomer.

A general workflow for the synthesis and subsequent characterization of a C9H18BBrO2 isomer.

References

- 1. Page loading... [guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Boric acid, pinacol ester | 25240-59-9 | Benchchem [benchchem.com]

- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile bifunctional reagent increasingly utilized in organic synthesis and medicinal chemistry. The document details its chemical properties, a comprehensive experimental protocol for its synthesis, and its applications in drug discovery, particularly as a building block for complex molecules and its potential role in targeted protein degradation.

Compound Identification and Properties

The formal IUPAC name for the compound is This compound . It is also commonly known by its synonym, 3-bromopropylboronic acid pinacol ester.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Bromopropylboronic acid pinacol ester |

| CAS Number | 124215-44-7 |

| Molecular Formula | C₉H₁₈BBrO₂ |

| Molecular Weight | 248.96 g/mol |

| Appearance | Colorless to yellow liquid |

| Density | 1.177 g/mL |

| Boiling Point | 61-64 °C at 0.4 mmHg |

| Refractive Index | n20/D 1.4559 |

| InChI Key | CHQXFJUKMDJWHO-UHFFFAOYSA-N |

| SMILES | CC1(C)OB(CCCBr)OC1(C)C |

Table 2: Safety Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| P302+P352: IF ON SKIN: Wash with plenty of water | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Experimental Protocol: Synthesis

The synthesis of this compound is most commonly achieved via the hydroboration of allyl bromide (3-bromo-1-propene) with pinacolborane (HBpin). This reaction can be catalyzed by transition metals or simple borane adducts, with the latter offering a metal-free alternative. The following protocol is a representative procedure based on borane-catalyzed hydroboration.

2.1. Materials and Reagents

-

Allyl bromide (3-bromo-1-propene)

-

Pinacolborane (HBpin)

-

Borane-tetrahydrofuran complex solution (BH₃·THF, 1.0 M in THF)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere setup (Argon or Nitrogen)

2.2. Reaction Setup and Procedure

-

Preparation: All glassware should be oven-dried at 180 °C and cooled under a stream of inert gas (Argon or Nitrogen) to ensure anhydrous conditions.

-

Reaction Mixture: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum, add allyl bromide (1.0 mmol, 1.0 equiv.) and anhydrous THF.

-

Addition of Reagents: Under an inert atmosphere, add pinacolborane (1.1 mmol, 1.1 equiv.) to the flask via syringe.

-

Catalyst Addition: Add the borane-THF complex solution (10 mol%, 0.1 mmol) to the reaction mixture.

-

Reaction Conditions: Seal the flask and stir the reaction mixture at 60 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials. For alkenes, the reaction may require several hours (e.g., 18 hours) to reach completion.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by filtering it through a short plug of silica gel with dichloromethane (CH₂Cl₂) to remove the catalyst and any polar byproducts.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a colorless to pale yellow liquid.

Caption: Synthesis of the target compound via borane-catalyzed hydroboration.

Applications in Drug Discovery and Development

Boronic acids and their esters are of immense interest in medicinal chemistry due to their unique chemical properties and biological activities.[1][2] this compound serves as a bifunctional building block, enabling the synthesis of complex molecules with potential therapeutic applications.

3.1. Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronic ester moiety is a key participant in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is widely used in the pharmaceutical industry to synthesize biaryl and heteroaryl compounds, which are common motifs in drug molecules. The 3-bromopropyl group can be further functionalized before or after the coupling reaction, providing a versatile handle for introducing additional molecular complexity.

3.2. Role in Targeted Protein Degradation: PROTACs

A promising application for this compound is in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3][4] A PROTAC typically consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

This compound is an ideal starting material for the linker and target-binding ligand synthesis. The boronic ester can be used in a Suzuki coupling to attach a protein-targeting moiety. The bromo-propyl chain then serves as a flexible linker or a point of attachment for the E3 ligase ligand. This dual functionality streamlines the synthesis of PROTAC libraries for screening and optimization.

Caption: Conceptual workflow for PROTAC synthesis and its mechanism of action.

Conclusion

This compound is a valuable and versatile reagent for drug discovery and development. Its bifunctional nature allows for sequential, controlled modifications, making it an excellent building block for complex molecular architectures. Its stability and reactivity in key synthetic transformations like the Suzuki-Miyaura coupling, combined with its potential for incorporation into novel therapeutic modalities such as PROTACs, underscore its importance for researchers and scientists in the pharmaceutical field. The synthetic protocol provided herein offers a reliable method for its preparation, enabling further exploration of its utility in advancing medicinal chemistry.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

Synthesis of Alkylboronic Acid Pinacol Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylboronic acid pinacol esters are indispensable reagents in modern organic synthesis, renowned for their stability, ease of handling, and remarkable versatility. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research. The increasing demand for structurally diverse small molecules in drug discovery has propelled the development of robust and efficient methods for the synthesis of these valuable building blocks. This technical guide provides a comprehensive overview of the core synthetic strategies for preparing alkylboronic acid pinacol esters, with a focus on transition-metal-catalyzed borylation of alkyl halides, hydroboration of alkenes, and the use of organometallic reagents. This guide is intended to serve as a practical resource, offering detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways to aid researchers in the selection and implementation of the most suitable synthetic route for their specific needs.

Core Synthetic Methodologies

The synthesis of alkylboronic acid pinacol esters can be broadly categorized into three main approaches:

-

Transition-Metal-Catalyzed Borylation of Alkyl Halides: This method involves the cross-coupling of an alkyl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a transition metal catalyst. Catalysts based on copper, iron, and cobalt have proven to be particularly effective.[1][2][3] This approach is valued for its functional group tolerance and the ability to utilize readily available alkyl halides as starting materials.[1][2][3]

-

Hydroboration of Alkenes: The addition of a boron-hydride bond across a carbon-carbon double bond, followed by reaction with pinacol, is a classic and reliable method for the synthesis of alkylboronic esters.[4][5] This reaction can be achieved with various borane reagents, with pinacolborane (HBpin) being a common choice. The regioselectivity of the hydroboration step is a key consideration, with iridium-catalyzed systems often providing high selectivity for the terminal boronate ester.[5][6]

-

Reaction of Organometallic Reagents with Borates: The reaction of Grignard or organolithium reagents with trialkyl borates or pinacolborane offers a direct route to alkylboronic esters.[7][8] This method is particularly useful for the synthesis of primary, secondary, and even tertiary alkylboronates. Careful control of reaction conditions, such as temperature, is crucial to prevent multiple additions of the organometallic reagent to the boron center.

Data Presentation: Comparative Analysis of Synthetic Methods

The following tables summarize quantitative data for the synthesis of alkylboronic acid pinacol esters using various catalytic systems and methodologies, allowing for a direct comparison of their efficacy and substrate scope.

Table 1: Iron-Catalyzed Borylation of Alkyl Chlorides

| Entry | Alkyl Chloride | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-chlorooctane | Fe(OAc)₂ (10) / TMEDA (10) | t-BuONa (2.5) | THF | 80 | 10 | 85 |

| 2 | 1-chloro-4-phenylbutane | Fe(OAc)₂ (10) / TMEDA (10) | t-BuONa (2.5) | THF | 80 | 10 | 82 |

| 3 | 1-chloro-3-cyclohexylpropane | Fe(OAc)₂ (10) / TMEDA (10) | t-BuONa (2.5) | THF | 80 | 10 | 78 |

| 4 | 2-chlorooctane | Fe(OAc)₂ (10) / TMEDA (10) | t-BuONa (2.5) | THF | 80 | 10 | 65 |

| 5 | tert-butyl chloroacetate | Fe(OAc)₂ (10) / TMEDA (10) | t-BuONa (2.5) | THF | 80 | 10 | 72 |

Data sourced from literature reports on iron-catalyzed borylation.[1]

Table 2: Copper-Catalyzed Borylation of Alkyl Halides

| Entry | Alkyl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-bromooctane | CuCl (5) | Xantphos (5) | KOMe (1.5) | THF | 60 | 12 | 88 |

| 2 | 1-iodooctane | CuCl (5) | Xantphos (5) | KOMe (1.5) | THF | 60 | 12 | 92 |

| 3 | 2-bromooctane | CuCl (5) | Xantphos (5) | KOMe (1.5) | THF | 60 | 24 | 75 |

| 4 | 1-bromo-4-fluorobenzene | CuCl (5) | Xantphos (5) | KOMe (1.5) | THF | 60 | 12 | 85 |

| 5 | 1-bromo-3,5-dimethyladamantane | CuCl (5) | Xantphos (5) | KOMe (1.5) | THF | 60 | 24 | 65 |

Data compiled from studies on copper-catalyzed borylation reactions.

Table 3: Iridium-Catalyzed Hydroboration of Alkenes

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (linear:branched) |

| 1 | 1-octene | [Ir(cod)Cl]₂ (1.5) | dppe (3) | THF | 25 | 1 | 95 | >99:1 |

| 2 | styrene | [Ir(cod)Cl]₂ (1.5) | dppe (3) | THF | 25 | 1 | 92 | >99:1 |

| 3 | 4-phenyl-1-butene | [Ir(cod)Cl]₂ (1.5) | dppe (3) | THF | 25 | 1 | 94 | >99:1 |

| 4 | allylbenzene | [Ir(cod)Cl]₂ (1.5) | dppe (3) | THF | 25 | 1 | 90 | >99:1 |

| 5 | vinylcyclohexane | [Ir(cod)Cl]₂ (1.5) | dppe (3) | THF | 25 | 1 | 96 | >99:1 |

Data from publications on iridium-catalyzed hydroboration of alkenes.[5][6]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the synthesis of alkylboronic acid pinacol esters.

Protocol 1: Iron-Catalyzed Borylation of an Alkyl Chloride

Reaction: Synthesis of 1-octylboronic acid pinacol ester from 1-chlorooctane.

Materials:

-

1-chlorooctane

-

Bis(pinacolato)diboron (B₂pin₂)

-

Iron(II) acetate (Fe(OAc)₂)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Sodium tert-butoxide (t-BuONa)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Silica gel for column chromatography

Procedure:

-

In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Fe(OAc)₂ (10 mol%), TMEDA (10 mol%), and t-BuONa (2.5 equiv).

-

Add anhydrous THF (to achieve a 0.2 M concentration with respect to the alkyl chloride).

-

Add 1-chlorooctane (1.0 equiv) to the mixture.

-

Finally, add B₂pin₂ (1.2 equiv).

-

Seal the Schlenk tube and remove it from the glovebox.

-

Place the reaction mixture in a preheated oil bath at 80 °C and stir for 10 hours.

-

After cooling to room temperature, quench the reaction by the slow addition of water.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-octylboronic acid pinacol ester.

Protocol 2: Iridium-Catalyzed Hydroboration of an Alkene

Reaction: Synthesis of 1-octylboronic acid pinacol ester from 1-octene.

Materials:

-

1-octene

-

Pinacolborane (HBpin)

-

[Ir(cod)Cl]₂

-

1,2-Bis(diphenylphosphino)ethane (dppe)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add [Ir(cod)Cl]₂ (1.5 mol%) and dppe (3 mol%).

-

Add anhydrous THF (to achieve a 0.5 M concentration with respect to the alkene).

-

Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

-

Add 1-octene (1.0 equiv) to the catalyst solution.

-

Add pinacolborane (1.1 equiv) dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 1 hour.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 1-octylboronic acid pinacol ester.

Protocol 3: Synthesis via a Grignard Reagent

Reaction: Synthesis of cyclohexylboronic acid pinacol ester from bromocyclohexane.

Materials:

-

Bromocyclohexane

-

Magnesium turnings

-

Iodine (a single crystal)

-

Triisopropyl borate

-

Pinacol

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

To an oven-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an argon atmosphere, add magnesium turnings (1.2 equiv) and a small crystal of iodine.

-

Gently heat the flask with a heat gun until violet vapors of iodine are observed.

-

Allow the flask to cool to room temperature.

-

Add a small portion of a solution of bromocyclohexane (1.0 equiv) in anhydrous THF via the dropping funnel.

-

Once the reaction initiates (indicated by bubbling and a color change), add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Add a solution of triisopropyl borate (1.1 equiv) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

After the addition, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

-

-

Hydrolysis and Transesterification:

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers and remove the solvent under reduced pressure.

-

To the crude boronic acid, add pinacol (1.1 equiv) and toluene.

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture and remove the toluene under reduced pressure.

-

-

Purification:

-

Purify the residue by distillation under reduced pressure or by flash column chromatography on silica gel to obtain the cyclohexylboronic acid pinacol ester.

-

Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships for the synthesis of alkylboronic acid pinacol esters.

Caption: General workflow for transition-metal-catalyzed borylation.

Caption: Step-wise process of hydroboration for pinacol ester synthesis.

Caption: Workflow for synthesis via Grignard reagents.

Caption: Proposed radical mechanism for iron-catalyzed borylation.[1]

References

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. researchgate.net [researchgate.net]

- 3. Alkylboronic esters from copper-catalyzed borylation of primary and secondary alkyl halides and pseudohalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

Commercial Availability and Synthetic Applications of 3-Bromopropylboronic Acid Pinacol Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopropylboronic acid pinacol ester is a key building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for its role in constructing complex molecular architectures. Its bifunctional nature, possessing both a reactive boronic ester for cross-coupling reactions and a versatile alkyl bromide handle for subsequent functionalization, makes it a highly sought-after reagent. This technical guide provides an in-depth overview of the commercial availability of 3-bromopropylboronic acid pinacol ester, detailed experimental protocols for its application, and its utility in cutting-edge drug discovery workflows, such as the development of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability

3-Bromopropylboronic acid pinacol ester (CAS No. 124215-44-7) is readily available from a variety of chemical suppliers. The purity and quantity offered can vary, impacting its cost. Below is a summary of prominent suppliers and their current offerings.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| Thermo Scientific Chemicals (Fisher Scientific) | 3-Bromopropylboronic acid pinacol ester, 98% | 124215-44-7 | 98% | 1 g | $60.00[1] |

| Apollo Scientific | 3-Bromopropylboronic acid, pinacol ester | 124215-44-7 | Not Specified | 1g, 5g, 25g | £34.00, £124.00, £412.00[2] |

| Santa Cruz Biotechnology | 3-Bromopropylboronic acid pinacol ester | 124215-44-7 | Not Specified | Inquire | Inquire |

| Sigma-Aldrich | 3-Bromopropylboronic acid pinacol ester | 124215-44-7 | Not Specified | Discontinued | N/A |

Note: Prices and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information. Sigma-Aldrich lists the product as discontinued, but it is still available from other sources.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₈BBrO₂ |

| Molecular Weight | 248.95 g/mol |

| Appearance | Liquid |

| Boiling Point | 74-80 °C at 1.1 mmHg |

| Density | 1.177 g/mL at 25 °C |

| Refractive Index | n20/D 1.4559 |

Key Synthetic Applications: Suzuki-Miyaura Cross-Coupling

The most prominent application of 3-bromopropylboronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic ester and an organic halide or triflate, a cornerstone of modern synthetic chemistry.

General Reaction Scheme

The Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Synthesis of an Aryl-Alkyl Coupled Product

This protocol is a representative example of a Suzuki-Miyaura coupling reaction using an aryl bromide and 3-bromopropylboronic acid pinacol ester.

Materials:

-

Aryl bromide (1.0 mmol)

-

3-Bromopropylboronic acid pinacol ester (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.08 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, 3-bromopropylboronic acid pinacol ester, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Add 1,4-dioxane and water to the flask.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired aryl-alkyl coupled product.

Application in Drug Discovery: PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[3] PROTACs consist of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4] 3-Bromopropylboronic acid pinacol ester is an ideal building block for synthesizing the linker component of PROTACs.

PROTAC Development Workflow

The linker in a PROTAC is crucial for establishing the appropriate spatial orientation between the POI and the E3 ligase to facilitate ubiquitination and subsequent degradation. The alkyl bromide functionality of 3-bromopropylboronic acid pinacol ester allows for facile attachment to a POI ligand, while the boronic ester can be used in a subsequent coupling reaction to attach the E3 ligase ligand.

Conclusion

3-Bromopropylboronic acid pinacol ester is a commercially accessible and versatile reagent with significant applications in synthetic and medicinal chemistry. Its utility in the robust Suzuki-Miyaura cross-coupling reaction and its emerging role in the synthesis of novel therapeutic modalities like PROTACs underscore its importance for researchers and drug development professionals. The detailed protocols and workflows provided in this guide aim to facilitate its effective implementation in the laboratory.

References

- 1. 3-Bromopropylboronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 124215-44-7 Cas No. | 3-Bromopropylboronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]

- 3. biopharma.co.uk [biopharma.co.uk]

- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Boronic Acid Pinacol Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for boronic acid pinacol esters. Boronic acid pinacol esters are indispensable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Their widespread use is largely due to their enhanced stability compared to the corresponding free boronic acids.[1][2] However, understanding their degradation pathways and the factors influencing their stability is critical for ensuring reproducibility, maximizing reaction yields, and maintaining the integrity of these valuable compounds during storage and handling.

Core Concepts of Stability

Boronic acid pinacol esters offer a significant stability advantage over free boronic acids primarily due to the steric protection afforded by the pinacol group to the Lewis acidic boron center.[1][3] This protection renders them more resistant to degradation via hydrolysis and oxidation.[3] Despite this, they are not indefinitely stable and are susceptible to several degradation pathways, most notably hydrolysis, but also oxidation and thermal decomposition under certain conditions.

Hydrolytic Stability

Hydrolysis is the most common degradation pathway for boronic acid pinacol esters, involving the reversible cleavage of the boronic ester back to the free boronic acid and pinacol.[4][5] This process is significantly influenced by several factors:

-

pH: The rate of hydrolysis is strongly pH-dependent.[6][7] It is considerably accelerated at physiological pH (around 7.4) and under both acidic and basic conditions.[2][6][7][8]

-

Substituent Effects: The electronic nature of the substituents on the organic moiety attached to the boron atom plays a crucial role. Electron-donating groups can decrease the rate of hydrolysis, while electron-withdrawing groups can increase it.[7]

-

Solvent: The presence of water or other protic solvents can facilitate hydrolysis.[4][5] For analytical purposes, using aprotic and non-aqueous diluents is recommended to prevent degradation of the sample before and during analysis.[9][10]

Oxidative Stability

While more resistant to oxidation than their free boronic acid counterparts, pinacol esters can still undergo oxidation of the carbon-boron bond.[3][11] This can be promoted by strong oxidizing agents or under certain catalytic conditions.[11][12] For instance, reagents like hydrogen peroxide can lead to the conversion of the boronic ester to the corresponding alcohol or phenol.[13]

Thermal Stability

Boronic acid pinacol esters are generally considered to possess good thermal stability.[3] However, prolonged exposure to high temperatures can lead to degradation. Specific thermal stability will be dependent on the individual compound's structure.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality and reactivity of boronic acid pinacol esters. The following are general best practices derived from safety data sheets and technical literature:

-

Temperature: Store in a cool, dry place.[14][15][16] Refrigeration is often recommended.[17][18][19]

-

Atmosphere: Due to their moisture sensitivity, it is advisable to store them under an inert atmosphere, such as nitrogen or argon.[15][19]

-

Container: Keep containers tightly sealed to prevent exposure to moisture and air.[14][15][17]

-

Handling: Handle in a well-ventilated area, preferably a fume hood.[20] Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[16][20] Use non-sparking tools and take measures to prevent electrostatic discharge.[14][16]

Quantitative Stability Data

The following tables summarize the key factors affecting the stability of boronic acid pinacol esters.

| Factor | Influence on Stability | Key Considerations | References |

| pH | Highly influential | Hydrolysis is accelerated at physiological pH and under acidic or basic conditions. | [2][6][7][8] |

| Moisture/Water | Detrimental | Promotes hydrolysis, leading to the formation of the free boronic acid. | [1][5][15] |

| Oxygen/Air | Can be detrimental | Can lead to oxidation of the C-B bond, especially in the presence of catalysts. | [1][3][15] |

| Light | Potentially detrimental | Some boronic esters are light-sensitive. | [19] |

| Temperature | Generally stable | Store in a cool environment; refrigeration is often recommended. | [3][17][18] |

Degradation Pathways and Workflows

The following diagrams illustrate the primary degradation pathway for boronic acid pinacol esters and a general workflow for assessing their hydrolytic stability.

Caption: Primary Hydrolytic Degradation Pathway.

Caption: Experimental Workflow for ¹H NMR Stability Study.

Experimental Protocols

Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol allows for the direct observation and quantification of the hydrolysis of a boronic acid pinacol ester.[8]

Materials:

-

Boronic acid pinacol ester

-

Deuterated aprotic solvent (e.g., DMSO-d₆, CDCl₃)

-

Deuterated water (D₂O) or a D₂O-based buffer of desired pD

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of the boronic acid pinacol ester in the chosen deuterated aprotic solvent.

-

Transfer a known volume of the stock solution into an NMR tube.

-

Add a specific volume of D₂O or the D₂O-based buffer to the NMR tube.

-

Immediately acquire a ¹H NMR spectrum (this will serve as the t=0 time point).

-

Continue to acquire spectra at regular intervals over the desired time course.

-

Monitor the key signals: the characteristic signal for the pinacol methyl protons in the ester and the signal for the methyl protons of the free pinacol formed upon hydrolysis.

-

Calculate the percentage of hydrolysis at each time point by comparing the integral of the free pinacol signal to the sum of the integrals of the pinacol ester and free pinacol signals.

Protocol 2: Analysis of Stability by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC can be used to assess the purity of boronic acid pinacol esters and monitor their degradation. However, care must be taken to minimize on-column hydrolysis.[9][10][21][22][23]

Materials:

-

Boronic acid pinacol ester

-

HPLC-grade aprotic solvent (e.g., acetonitrile, THF) as diluent

-

HPLC-grade water and organic mobile phase (e.g., acetonitrile)

-

A C18 column with low silanol activity is often preferred.[10][21][22]

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Dissolve the boronic acid pinacol ester in a suitable aprotic solvent. Avoid aqueous diluents to prevent pre-analysis hydrolysis.[9][10]

-

Mobile Phase: A mobile phase without acidic modifiers like formic acid or TFA is often recommended, as these can promote on-column hydrolysis.[8][10][21] In some cases, a highly basic mobile phase with an ion-pairing reagent may be necessary to achieve good separation and stability.[9]

-

Chromatographic Conditions:

-

Develop a gradient elution method to separate the relatively nonpolar pinacol ester from the more polar free boronic acid.

-

Maintain the column at a controlled temperature; a lower temperature may reduce the rate of on-column hydrolysis.[10][21]

-

Set the autosampler to a low temperature (e.g., 4°C) to maintain sample integrity.[21]

-

-

Analysis: Inject the sample and monitor the chromatogram for the appearance of the boronic acid peak, which indicates hydrolysis. The purity of the ester can be determined by the relative peak areas.

Conclusion

Boronic acid pinacol esters are robust and versatile reagents that are justifiably popular in modern synthetic chemistry. Their stability, which is significantly greater than that of free boronic acids, allows for easier handling, purification, and storage.[1] However, a thorough understanding of their potential degradation pathways, particularly hydrolysis, is essential for their effective use. By adhering to the storage and handling guidelines outlined in this guide and employing appropriate analytical methods to monitor their stability, researchers can ensure the integrity of these valuable compounds and achieve more reliable and reproducible synthetic outcomes.

References

- 1. nbinno.com [nbinno.com]

- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 11. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.ie [fishersci.ie]

- 16. chemicalbook.com [chemicalbook.com]

- 17. combi-blocks.com [combi-blocks.com]

- 18. combi-blocks.com [combi-blocks.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

GHS hazard classification for C9H18BBrO2

An In-depth Technical Guide to the GHS Hazard Classification of C9H18BBrO2

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity:

-

Chemical Name: 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Molecular Formula: C9H18BBrO2

-

CAS Number: 124215-44-7

This guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards associated with this compound.

GHS Hazard Classification

The GHS classification for C9H18BBrO2 is summarized below. The primary hazards associated with this chemical are skin and eye irritation.[1][2][3][4][5][6] Some suppliers also indicate potential for acute toxicity and respiratory irritation.[7][8]

Table 1: GHS Hazard Classification for C9H18BBrO2

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Oral (Optional) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation (Optional) | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure (Optional) | Category 3 | H335: May cause respiratory irritation |

GHS Label Elements:

-

Pictogram:

-

-

Precautionary Statements:

Physicochemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physicochemical Data for C9H18BBrO2

| Property | Value |

| Molecular Weight | 248.95 g/mol |

| Appearance | Liquid |

| Boiling Point | 74-80 °C at 1.1 mmHg |

| Density | 1.177 g/mL at 25 °C |

| Refractive Index | n20/D 1.4559 |

Experimental Protocols

While detailed experimental reports for the GHS classification of this specific compound are not publicly available, the classification is based on standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. The following are general descriptions of the likely methodologies used.

1. Skin Irritation/Corrosion (OECD 404):

This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Methodology: A small amount of the test substance (0.5 mL for liquids) is applied to a shaved area of the skin of a test animal (typically an albino rabbit). The site is covered with a gauze patch for a specified period (usually 4 hours). Observations for erythema (redness) and edema (swelling) are made at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the skin reaction is scored, and the mean scores are used to determine the irritation category.

2. Acute Eye Irritation/Corrosion (OECD 405):

This test assesses the potential for a substance to cause damage to the eye.

-

Methodology: A small, measured amount of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of a test animal (typically an albino rabbit). The other eye remains untreated and serves as a control. The eyes are examined and scored for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

3. Acute Oral Toxicity (OECD 420, 423, or 425):

These tests determine the short-term toxicity of a substance when ingested.

-

Methodology: The substance is administered in a single dose by gavage to a group of fasted test animals (typically rats). The animals are observed for signs of toxicity and mortality over a period of 14 days. The LD50 (the dose that is lethal to 50% of the test animals) is then calculated. Different guidelines use different dosing schemes (e.g., fixed dose procedure, acute toxic class method, or up-and-down procedure).

GHS Classification Workflow

The following diagram illustrates the logical workflow for assigning a GHS hazard classification based on experimental data.

References

- 1. This compound | C9H18BBrO2 | CID 14836669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ww.chemblink.com [ww.chemblink.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]

- 4. AB255824 | CAS 124215-44-7 – abcr Gute Chemie [abcr.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. achmem.com [achmem.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide, and has seen widespread application in the pharmaceutical industry for the synthesis of complex molecules.[3] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with aryl and heteroaryl halides. This specific alkylboronic ester allows for the introduction of a 3-bromopropyl moiety, a versatile functional group handle for further synthetic transformations.

The C(sp³)–C(sp²) coupling of alkylboronic esters presents unique challenges compared to the more common C(sp²)–C(sp²) variant. These reactions can be slower and more susceptible to side reactions.[4] The presence of a terminal bromide on the propyl chain of the title compound requires careful selection of reaction conditions to ensure selective coupling at the carbon-boron bond.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide.

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium(II) complex. This step is often facilitated by a base.

-

Reductive Elimination: The two organic fragments are coupled, forming the desired product and regenerating the palladium(0) catalyst.[5]

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Application Notes

The successful Suzuki-Miyaura coupling of this compound requires careful consideration of the reaction components to achieve high yields and selectivity.

Key Reaction Components:

| Component | Common Choices | Role in the Reaction |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(OAc)₂ | The active catalytic species that facilitates the C-C bond formation.[2] |

| Ligand | SPhos, XPhos, P(t-Bu)₃, P(Cy)₃ | Stabilizes the palladium catalyst and influences its reactivity and selectivity. Bulky, electron-rich phosphine ligands are often effective for C(sp³)-C(sp²) couplings. |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KOtBu | Activates the boronic ester for transmetalation. The choice of base can significantly impact the reaction outcome.[3] |

| Solvent | Dioxane/H₂O, Toluene, THF, DMF | Solubilizes the reactants and influences the reaction rate and catalyst stability.[1] |

| Aryl Halide | Aryl Bromides, Aryl Iodides, Aryl Chlorides | The electrophilic coupling partner. Reactivity generally follows the order I > Br > Cl.[6] |

Experimental Protocols

This section provides a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This protocol should be optimized for specific substrates.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

-

Ligand (if required, e.g., SPhos, 0.04 mmol, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed solvent mixture (5 mL) to the flask via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C).

-

Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of alkylboronic esters with aryl halides, which can serve as a starting point for optimization with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Alkylboronic Esters

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 80-90 |

| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF | 80 | 16 | 75-85 |

| 4 | 4-Chlorotoluene | Pd₂(dba)₃ (2.5) | AntPhos (5) | KOtBu | Dioxane | 110 | 24 | 60-70 |

Note: Yields are approximate and will vary depending on the specific substrates and reaction scale.

Troubleshooting and Optimization

-

Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or catalyst/ligand loading. Screening different bases and solvents can also improve yields. The use of more active catalyst systems, such as those employing bulky phosphine ligands, is often beneficial for C(sp³)-C(sp²) couplings.

-

Side Reactions: The presence of the bromopropyl group may lead to side reactions. If intramolecular cyclization or other side products are observed, it may be necessary to lower the reaction temperature or use a less aggressive base.

-

Protodeboronation: The cleavage of the C-B bond by protonolysis can be a competing side reaction. Using anhydrous conditions and a non-aqueous base like potassium trimethylsilanolate (TMSOK) can mitigate this issue.[4] Converting the boronic ester to a more stable trifluoroborate salt is another strategy to prevent protodeboronation.[7]

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using Alkylboronates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for performing palladium-catalyzed cross-coupling reactions with alkylboronates, a cornerstone of modern synthetic organic chemistry. The Suzuki-Miyaura cross-coupling, in particular, has become an indispensable tool for the formation of carbon-carbon (C-C) bonds, especially C(sp²)–C(sp³) linkages, which are prevalent in pharmaceuticals and other functional materials.[1][2][3] This document outlines the fundamental principles, key reaction components, and detailed experimental procedures to facilitate the successful application of this powerful methodology in a laboratory setting.

The use of alkylboron reagents, such as alkylboronic acids, their esters (e.g., MIDA boronates), and alkyltrifluoroborates, offers several advantages, including their general stability, functional group tolerance, and relatively low toxicity compared to other organometallic reagents.[3][4][5] The reaction's efficiency is highly dependent on the choice of catalyst, ligand, base, and solvent, making a thorough understanding of these parameters crucial for optimizing reaction outcomes.[3]

Core Concepts & Mechanism

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[6][7] The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (e.g., an aryl halide), forming a Pd(II) complex.[6][7]

-

Transmetalation: The organic group from the alkylboron reagent is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the boronate to form a more nucleophilic "ate" complex.[3][6][8]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7][9]

The stereochemical outcome of the reaction, particularly with secondary alkylboron nucleophiles, can be complex, with transmetalation proceeding through either retention or inversion of configuration depending on the specific reaction conditions and substrates.[6][10][11] However, for primary alkylboron nucleophiles, the transmetalation step generally proceeds with retention of configuration.[6]

Application Data

The efficiency of palladium-catalyzed cross-couplings of alkylboronates is highly substrate and condition-dependent. The following tables summarize representative data for the coupling of various alkylboron reagents with aryl and vinyl electrophiles.

Table 1: Coupling of Primary Alkylboronic Acids with Aryl Chlorides

| Entry | Aryl Chloride (ArCl) | Alkylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | n-Butyl-B(OH)₂ | 2 | 4 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |

| 2 | 4-Chlorotoluene | n-Hexyl-B(OH)₂ | 1.5 | 3 | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |

| 3 | 2-Chloropyridine | Cyclopropyl-B(OH)₂ | 2 | 4 | K₃PO₄ | Toluene/H₂O | 80 | 24 | 88 |

| 4 | 1-Chloronaphthalene | n-Octyl-B(OH)₂ | 2 | 4 | K₂CO₃ | THF/H₂O | 65 | 16 | 90 |

-

Catalyst: Pd(OAc)₂; Ligand: SPhos. Data is representative and synthesized from typical literature procedures.

Table 2: Coupling of Secondary Alkyltrifluoroborates with Aryl Bromides

| Entry | Aryl Bromide (ArBr) | Alkyltrifluoroborate (R-BF₃K) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | sec-Butyl-BF₃K | 2 | 4 | Cs₂CO₃ | Toluene/H₂O | 80 | 12 | 91 |

| 2 | 3-Bromobenzonitrile | Cyclopentyl-BF₃K | 2 | 4 | K₃PO₄ | THF/H₂O | 65 | 18 | 85 |

| 3 | 2-Bromopyridine | Cyclohexyl-BF₃K | 3 | 6 | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | 78 |

| 4 | 1-Bromonaphthalene | sec-Butyl-BF₃K | 2 | 4 | K₂CO₃ | Toluene/H₂O | 100 | 16 | 89 |

-

Catalyst: Pd₂(dba)₃; Ligand: RuPhos. Data is representative and synthesized from typical literature procedures.

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling of alkylboronates with aryl halides. Note: These reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Primary Alkylboronic Acid with an Aryl Chloride

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

Alkylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (Spherical phosphine ligand) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Toluene (3 mL)

-

Deionized Water (0.3 mL)

-

Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

-

Vessel Preparation: To the reaction vessel, add the aryl chloride (1.0 mmol), alkylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Under a positive pressure of inert gas, add toluene (3 mL) and water (0.3 mL) via syringe.

-

Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of a Secondary Alkyltrifluoroborate with an Aryl Bromide

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Potassium alkyltrifluoroborate (1.5 mmol, 1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

-

RuPhos (Buchwald ligand) (0.04 mmol, 4 mol%)

-

Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)

-

Dioxane (4 mL)

-

Deionized Water (1 mL)

-

Reaction vessel with a magnetic stir bar

Procedure:

-

Vessel Preparation: In a reaction vessel, combine the aryl bromide (1.0 mmol), potassium alkyltrifluoroborate (1.5 mmol), Pd₂(dba)₃ (0.01 mmol), RuPhos (0.04 mmol), and Cs₂CO₃ (3.0 mmol).

-

Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

-

Solvent Addition: Add degassed dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Reaction: Immerse the vessel in a preheated oil bath at 80-100 °C and stir for 12-18 hours.

-

Monitoring: Check for the disappearance of starting materials using TLC or GC-MS.

-

Workup: After cooling to ambient temperature, dilute the mixture with diethyl ether (15 mL) and pass it through a short plug of celite, washing with additional diethyl ether.

-

Purification: Concentrate the filtrate in vacuo. Purify the resulting residue by flash column chromatography to isolate the desired product.

Factors Influencing Reaction Outcome

The success of a palladium-catalyzed cross-coupling reaction using alkylboronates hinges on the careful selection of several key parameters. The interplay between these components determines the reaction's yield, selectivity, and substrate scope.

-

Palladium Catalyst: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the rate of formation of the active Pd(0) species. Pre-formed catalysts can also be used.[10][11]

-

Ligand: The phosphine ligand is critical. It stabilizes the palladium center, influences its reactivity, and plays a key role in promoting oxidative addition and reductive elimination. Bulky, electron-rich ligands (e.g., Buchwald-type ligands like SPhos and RuPhos) are often required for coupling challenging substrates like aryl chlorides or sterically hindered partners.[12]

-

Base: The base is essential for activating the alkylboron reagent to facilitate transmetalation. The strength and solubility of the base (e.g., carbonates, phosphates) must be matched to the substrates and solvent system.[3][4]

-

Solvent: A variety of solvents can be used, often as a biphasic mixture with water (e.g., toluene/H₂O, dioxane/H₂O). The solvent system affects the solubility of the reagents and the efficacy of the base.[8]

-

Substrates: The nature of the electrophile (R¹-X) and the alkylboron nucleophile (R²-B) dictates the reaction's feasibility. Electron-deficient aryl halides are generally more reactive, and the type of boron reagent (boronic acid, trifluoroborate, MIDA ester) impacts stability and reactivity.[3]

References

- 1. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in palladium-catalyzed carbon-carbon and carbon-boron bond forming processes [dspace.mit.edu]

Application Notes and Protocols for the Synthesis and Utilization of 3-Bromopropylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopropylboronic acid pinacol ester is a versatile bifunctional reagent in modern organic synthesis, combining the robust reactivity of a boronic ester with a terminal electrophilic bromide. This unique structure allows for sequential carbon-carbon bond formation, typically through Suzuki-Miyaura cross-coupling, followed by the introduction of a variety of functional groups via nucleophilic substitution of the bromide. Its stability and ease of handling, characteristic of pinacol boronic esters, make it an invaluable building block in the synthesis of complex molecules, particularly in the development of pharmaceutical intermediates and novel chemical entities.[1][2][3][4]

These application notes provide detailed protocols for the use of 3-bromopropylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions and subsequent functionalization.

Core Applications

The primary utility of 3-bromopropylboronic acid pinacol ester lies in its ability to act as a linchpin, connecting an aryl or vinyl group (via the boronic ester) to another molecular fragment (via the bromo-propyl chain). This dual reactivity is particularly advantageous in fragment-based drug discovery and the synthesis of linker-payload systems.

Key Synthetic Transformations:

-

Suzuki-Miyaura Cross-Coupling: Formation of a C(sp²)–C(sp³) bond by coupling the boronic ester with an aryl or vinyl halide/triflate.

-

Nucleophilic Substitution: Introduction of various functional groups (e.g., azides, amines, thiols, cyanides) by displacing the terminal bromide on the propyl chain.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Bromopropylboronic Acid Pinacol Ester with an Aryl Halide